molecular formula C7H7ClF4N2 B1532871 (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 1092958-56-9

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B1532871
CAS No.: 1092958-56-9
M. Wt: 230.59 g/mol
InChI Key: ZUOCTQRDIMYXMG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields azo compounds, while reduction results in amines .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule .

Biological Activity

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, with the chemical formula C7H8ClF3N2, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoromethyl group, enhance its pharmacological properties and potential applications in various therapeutic areas.

The compound is characterized by:

  • Molecular Weight : 196.6 g/mol
  • CAS Number : 1092958-56-9
  • IUPAC Name : (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine; hydrochloride

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It has been noted for its capability to act as an enzyme inhibitor, particularly in the context of cancer and fungal infections. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various enzymes:

  • Hsp90 Inhibition : It has been studied as a selective inhibitor of Hsp90, a chaperone protein involved in the maturation of many oncogenic proteins. The compound demonstrated significant selectivity and potency in inhibiting Hsp90 activity, which is crucial for cancer cell proliferation .

Antifungal Properties

In studies assessing antifungal activity, this compound showed promising results against pathogenic fungi:

  • Minimum Inhibitory Concentration (MIC) : The compound was effective at low concentrations, with MIC values indicating strong antifungal properties against various strains .

Study 1: Hsp90 Inhibition

A study investigated the efficacy of this compound as an Hsp90 inhibitor. The results highlighted its ability to reduce tumor growth in xenograft models significantly. The compound's IC50 values were found to be in the low micromolar range, indicating high potency .

Study 2: Antifungal Activity

Another study explored the antifungal potential of this compound against Candida species. The results showed that it inhibited fungal growth effectively at concentrations below 12.5 µM, suggesting a favorable therapeutic index for further development in antifungal therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameHsp90 IC50 (µM)Antifungal MIC (µM)
This compound0.25<12.5
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride0.35<15
(5-Fluoro-2-methylphenyl)hydrazine hydrochloride0.45<20

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCTQRDIMYXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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